
O-TBDPS-Tetradehydropodophyllotoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-TBDPS-Tetradehydropodophyllotoxin is a synthetic derivative of podophyllotoxin, a naturally occurring aryltetralin lignan extracted from the Podophyllum plant. This compound is characterized by the presence of a tert-butyldiphenylsilyl (TBDPS) group, which serves as a protecting group for the hydroxyl functionalities. This compound is an intermediate in the synthesis of Tetradehydropodophyllotoxin, which exhibits significant anticancer activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-TBDPS-Tetradehydropodophyllotoxin involves the introduction of the tert-butyldiphenylsilyl group to the hydroxyl group of Tetradehydropodophyllotoxin. The reaction typically employs tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole in dimethylformamide (DMF) as the solvent. The reaction mixture is stirred at room temperature until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC). The reaction is quenched by adding dry methanol, and the product is purified by silica gel column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
O-TBDPS-Tetradehydropodophyllotoxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The TBDPS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often employ nucleophiles like fluoride ions to remove the TBDPS group.
Major Products Formed
The major products formed from these reactions include various derivatives of Tetradehydropodophyllotoxin, each with distinct functional groups that can be further utilized in synthetic chemistry and medicinal chemistry.
Applications De Recherche Scientifique
O-TBDPS-Tetradehydropodophyllotoxin has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to cell cycle regulation and apoptosis.
Medicine: It is investigated for its potential anticancer properties, particularly in targeting tubulin and topoisomerase II.
Industry: The compound is used in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
The mechanism of action of O-TBDPS-Tetradehydropodophyllotoxin involves the inhibition of tubulin polymerization and the inhibition of DNA topoisomerase II. These actions lead to cell cycle arrest at the G2/M phase and induce apoptosis in cancer cells. The compound’s molecular targets include tubulin and topoisomerase II, which are crucial for cell division and DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Podophyllotoxin: The parent compound from which O-TBDPS-Tetradehydropodophyllotoxin is derived.
Etoposide: A podophyllotoxin derivative used as a chemotherapeutic agent.
Teniposide: Another podophyllotoxin derivative with similar anticancer properties.
Uniqueness
This compound is unique due to the presence of the TBDPS group, which enhances its stability and allows for selective reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and potential pharmaceuticals.
Propriétés
Formule moléculaire |
C38H36O8Si |
|---|---|
Poids moléculaire |
648.8 g/mol |
Nom IUPAC |
5-[tert-butyl(diphenyl)silyl]oxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C38H36O8Si/c1-38(2,3)47(24-13-9-7-10-14-24,25-15-11-8-12-16-25)46-35-27-20-30-29(44-22-45-30)19-26(27)33(34-28(35)21-43-37(34)39)23-17-31(40-4)36(42-6)32(18-23)41-5/h7-20H,21-22H2,1-6H3 |
Clé InChI |
IILUJJXGJVBEGD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=C4COC(=O)C4=C(C5=CC6=C(C=C53)OCO6)C7=CC(=C(C(=C7)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine](/img/structure/B13850581.png)

![tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13850597.png)
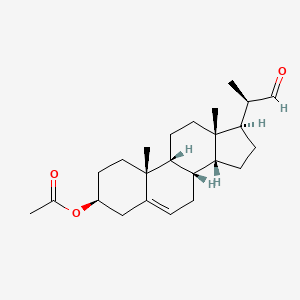


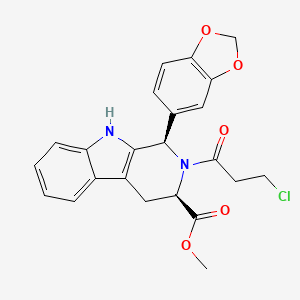
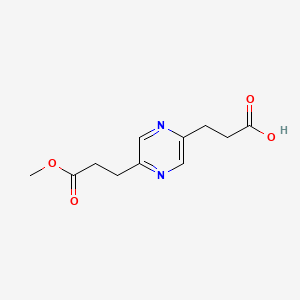
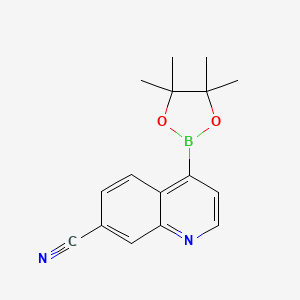
![2-amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-4(5H)-thiazolone](/img/structure/B13850628.png)
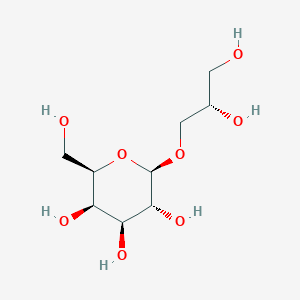
![2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B13850650.png)
![5,6-dihydro-4H-furo[3,4-c]pyrrole](/img/structure/B13850664.png)
![3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13850669.png)
